N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide
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Overview
Description
N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, such as transition metals, and may require specific temperature and pressure settings to achieve optimal yields .
Chemical Reactions Analysis
N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the difluorobenzyl group, using reagents like halogens or nucleophiles under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making it a promising candidate for drug development.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. The compound’s ability to modulate signaling pathways, such as the PI3K/Akt and Ras/Erk pathways, contributes to its anticancer effects .
Comparison with Similar Compounds
N-(2,4-difluorobenzyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
Celecoxib: A well-known anti-inflammatory drug with a pyrazole core.
Rimonabant: An anti-obesity drug that also contains a pyrazole ring.
Fezolamide: An antidepressant agent with a pyrazole scaffold.
What sets this compound apart is its unique combination of the chromeno and difluorobenzyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c19-11-6-5-10(14(20)7-11)8-21-18(24)17-13-9-25-15-4-2-1-3-12(15)16(13)22-23-17/h1-7H,8-9H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIZTFBBYBBOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)NCC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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